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5-hydroxy-1H-indole-2-

carbaldehyde

CAS No.: 1523152-39-7

Cat. No.: B6263910

Get Quote

Introduction & Chemical Significance
In the landscape of modern drug discovery, the indole nucleus remains a privileged scaffold.

Among its functionalized derivatives, 5-hydroxy-1H-indole-2-carbaldehyde (CAS 1523152-

39-7) stands out as a highly versatile, bifunctional building block 1. By possessing both a

nucleophilic phenolic hydroxyl group at the C5 position and a highly electrophilic formyl group

at the C2 position, this compound offers orthogonal reactivity. This dual nature makes it an

indispensable precursor for synthesizing complex neuro-active agents, serotonin analogs, and

novel Aryl Hydrocarbon Receptor (AhR) modulators 2.

Unlike traditional C3-aldehydes, which are electronically stabilized by the indole nitrogen's lone

pair via vinylogous amide resonance, the C2-aldehyde is significantly more reactive toward

nucleophiles. Furthermore, occupying the C2 position strategically blocks unwanted side

reactions, directing electrophilic or radical additions exclusively to the C3 position—a tactic

successfully leveraged in advanced visible-light photoredox catalysis 3.

Mechanistic Insights: Orthogonal Reactivity Profile
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The synthetic utility of 5-hydroxy-1H-indole-2-carbaldehyde is rooted in the independent

manipulation of its two functional handles.

The C5-Hydroxyl Group (Nucleophilic Handle): The phenolic OH has a pKa of approximately

9.5, which is vastly more acidic than the indole NH (pKa ~16.2). This differential acidity

allows for selective deprotonation using mild bases (e.g., K₂CO₃), enabling selective O-

alkylation or triflation without requiring prior N-protection.

The C2-Formyl Group (Electrophilic Handle): The unhindered, electron-deficient aldehyde is

primed for Knoevenagel condensations, Schiff base formations, and Multicomponent

Reactions (MCRs). It readily condenses with active methylenes or primary amines to

construct extended polycyclic systems like γ-carbolines and indolocarbazoles.
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Bifunctional reactivity map of 5-hydroxy-1H-indole-2-carbaldehyde in organic synthesis.

Multicomponent Reactions (MCRs) for Scaffold
Diversity
One of the most powerful applications of this building block is its use in cascade MCRs. By

reacting the C2-aldehyde with glycine alkyl esters in the presence of an organic base,

researchers can trigger a domino sequence: initial imination is followed by base-promoted
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enolate generation, which subsequently attacks another equivalent of the aldehyde to yield

complex 1-indolyl-γ-carbolines 4.
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Cascade imination-heterocyclization workflow for synthesizing γ-carboline derivatives.

Quantitative Data: Optimization of Cascade
Heterocyclization
To maximize the yield of the γ-carboline scaffold, the reaction environment must be carefully

tuned. Protic solvents often outcompete the initial imine formation, while insoluble inorganic

bases fail to efficiently deprotonate the intermediate. The optimal conditions leverage a solvent-

free environment with a sterically hindered, soluble organic base.

Table 1: Optimization of Reaction Conditions for γ-Carboline Synthesis
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Entry Solvent
Base (2.0
eq)

Temp (°C) Time (h) Yield (%)

Mechanis
tic
Causality
&
Observati
on

1 Ethanol Et₃N 80 12 45

Protic

solvent

hydrogen-

bonds with

the

aldehyde,

retarding

imine

formation.

2 Toluene DIPEA 110 8 62

High

temperatur

e causes

partial

thermal

decomposit

ion of the

iminoester.

3
Solvent-

free
K₂CO₃ 80 10 30

Insoluble

inorganic

base limits

the kinetics

of enolate

generation.

4 Solvent-

free

DIPEA 80 4 85 Optimal.

High

effective

concentrati

on drives

equilibrium;
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Experimental Methodologies
Protocol A: Selective O-Alkylation of the 5-Hydroxyl
Group
Objective: Functionalize the C5 position while preserving the C2-aldehyde and indole NH.

Preparation: In an oven-dried round-bottom flask under N₂, dissolve 5-hydroxy-1H-indole-2-
carbaldehyde (1.0 mmol) in anhydrous DMF (5.0 mL).

Base Addition: Add anhydrous K₂CO₃ (1.5 mmol). Causality: The mild base selectively

deprotonates the more acidic phenol (pKa ~9.5) over the indole NH (pKa ~16.2).

Alkylation: Dropwise add the desired alkyl halide (1.1 mmol) at 0 °C, then warm to room

temperature and stir for 4 hours.

Workup: Quench with ice water (15 mL) and extract with EtOAc (3 × 10 mL). Wash the

combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and

concentrate in vacuo.
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Self-Validation Checkpoint: This protocol is a self-validating system. The starting material (Rf =

0.2 in 30% EtOAc/Hexanes) exhibits strong hydrogen bonding, retarding its mobility. Upon

successful O-alkylation, the product spot shifts significantly higher (Rf ~ 0.6). Additionally, an

aliquot treated with aqueous FeCl₃ will shift from a deep purple complex (indicating a free

phenol) to colorless, confirming complete consumption of the 5-hydroxyl group.

Protocol B: One-Pot Synthesis of 1-Indolyl-γ-carbolines
via Cascade MCR
Objective: Construct a complex polycyclic scaffold via a solvent-free domino reaction 4.

Preparation: In a sealed reaction vial, combine 5-hydroxy-1H-indole-2-carbaldehyde (1.0

mmol) and glycine methyl ester hydrochloride (1.2 mmol).

Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol) directly to the solid mixture.

Causality: DIPEA serves a dual purpose—it neutralizes the hydrochloride salt to free the

amine for Schiff base formation, and subsequently deprotonates the active methylene to

trigger cyclization.

Heating: Heat the neat mixture to 80 °C under continuous stirring for 4 hours.

Purification: Cool to room temperature, dissolve the crude residue in a minimum amount of

dichloromethane, and purify via flash column chromatography (Silica gel, EtOAc/Hexane

gradient).
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Self-Validation Checkpoint: This cascade reaction is visually self-reporting. The initial Schiff

base formation yields a bright yellow intermediate. As enolate generation and subsequent

cyclization proceed, the reaction mixture transitions to a deep orange/red hue. Spotting the

mixture on a TLC plate and exposing it to 365 nm UV light will reveal intense blue/green

fluorescence, a hallmark of the extended conjugation inherent to the newly formed γ-carboline

polycyclic system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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